N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring substituted with dimethyl groups and a carboxamide group attached to a 3,5-dimethylphenyl moiety
Scientific Research Applications
N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
- N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
- N-(2,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide
Uniqueness
N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the furan ring also adds to its distinctiveness, providing unique electronic and steric properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-10(2)7-13(6-9)16-15(17)14-8-11(3)18-12(14)4/h5-8H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTFNJFWUBNDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(OC(=C2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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